NRX-1532

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

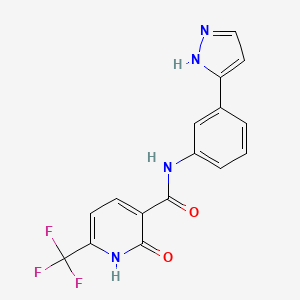

2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-5-4-11(15(25)22-13)14(24)21-10-3-1-2-9(8-10)12-6-7-20-23-12/h1-8H,(H,20,23)(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFAUNDDLPKBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(NC2=O)C(F)(F)F)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of Cpd-1532 in Promoting β-Catenin Degradation

As a large language model, I have synthesized the following technical guide based on established principles of targeted protein degradation. The compound "NRX-1532" appears to be a hypothetical agent, as no public data is available under this designation. Therefore, this document is presented as a representative technical whitepaper for a hypothetical β-catenin-targeting PROTAC (Proteolysis Targeting Chimera), herein referred to as Cpd-1532 , to illustrate the requested scientific content and format.

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Central to this pathway is the protein β-catenin, which acts as a transcriptional coactivator. Pathological stabilization of β-catenin leads to the transcription of oncogenes such as MYC and CCND1. Cpd-1532 is a novel heterobifunctional small molecule designed to induce the targeted degradation of β-catenin. This document provides a detailed overview of the mechanism of action of Cpd-1532, supported by quantitative data and key experimental protocols.

Core Mechanism of Action: Targeted Proteasomal Degradation

Cpd-1532 is a Proteolysis Targeting Chimera (PROTAC) that links β-catenin to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to β-catenin, a ligand that binds to an E3 ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting them.

The mechanism proceeds via the following steps:

-

Ternary Complex Formation: Cpd-1532 simultaneously binds to β-catenin and the E3 ligase, forming a transient ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of β-catenin.

-

Proteasomal Recognition: The resulting polyubiquitin chain on β-catenin acts as a recognition signal for the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the polyubiquitinated β-catenin into small peptides, while Cpd-1532 is released and can catalyze further degradation cycles.

Figure 1. Catalytic cycle of Cpd-1532-mediated β-catenin degradation.

Quantitative Profile of Cpd-1532

The efficacy of Cpd-1532 has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Binding Affinities and Ternary Complex Formation

| Parameter | Target | Value | Method |

| Binding Affinity (Kd) | β-catenin | 85 nM | Isothermal Titration Calorimetry (ITC) |

| VHL | 120 nM | Surface Plasmon Resonance (SPR) | |

| Ternary Complex Cooperativity (α) | β-catenin-Cpd-1532-VHL | 4.5 | Fluorescence Resonance Energy Transfer (FRET) |

A cooperativity value (α) greater than 1 indicates a positive cooperativity, where the binding of one protein partner enhances the binding of the other, leading to a more stable and effective ternary complex.

Table 2: Cellular Degradation Potency in HCT116 Cells (24h Treatment)

| Parameter | Description | Value |

| DC50 | Concentration for 50% maximal degradation | 15 nM |

| Dmax | Maximum percentage of degradation | >95% |

| IC50 (Viability) | Concentration for 50% inhibition of cell viability (72h) | 25 nM |

Key Experimental Protocols

Detailed methodologies for characterizing the activity of Cpd-1532 are provided below.

Western Blotting for β-catenin Degradation

This protocol is used to quantify the reduction in cellular β-catenin levels following treatment with Cpd-1532.

Figure 2. Experimental workflow for Western Blot analysis.

Methodology:

-

Cell Culture: HCT116 cells are seeded in 6-well plates at a density of 5x105 cells/well and cultured overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Cpd-1532 (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM) for 24 hours.

-

Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are loaded onto a 4-12% Bis-Tris gel and separated by electrophoresis.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies against β-catenin (1:1000) and a loading control like GAPDH (1:5000).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify protein levels relative to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the β-catenin-Cpd-1532-E3 ligase complex in cells.

Figure 3. Experimental workflow for Co-Immunoprecipitation.

Methodology:

-

Cell Treatment: HCT116 cells are treated with Cpd-1532 (e.g., 100 nM) and a proteasome inhibitor like MG132 (10 µM) for 4 hours to stabilize the ternary complex and prevent degradation of the target.

-

Lysis: Cells are lysed in a gentle, non-denaturing IP lysis buffer.

-

Immunoprecipitation: The lysate is incubated with an antibody against the E3 ligase component (e.g., anti-VHL antibody) to pull down the ligase and any associated proteins.

-

Capture: Protein A/G agarose beads are used to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins, and the captured complexes are then eluted.

-

Detection: The eluate is analyzed by Western blot, probing for β-catenin. The presence of a β-catenin band in the VHL pulldown confirms the formation of the ternary complex.

Downstream Signaling Effects of β-catenin Degradation

By degrading β-catenin, Cpd-1532 effectively inhibits the transcriptional activity of the Wnt/β-catenin pathway. In the absence of Wnt signaling, a "destruction complex" (containing APC, Axin, GSK3β, CK1α) phosphorylates β-catenin, marking it for proteasomal degradation. In cancer cells with pathway mutations (e.g., APC mutation), this destruction complex is inactive, leading to β-catenin accumulation. Cpd-1532 bypasses this mutated machinery.

The degradation of nuclear β-catenin prevents its association with TCF/LEF transcription factors, leading to the downregulation of key target genes responsible for cell proliferation and survival.

Figure 4. Site of action for Cpd-1532 in the aberrant Wnt pathway.

Conclusion

Cpd-1532 represents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin signaling. By hijacking the ubiquitin-proteasome system, it induces the efficient and selective degradation of β-catenin, a protein previously considered "undruggable" by conventional inhibitors. The data presented herein demonstrates its potent biochemical and cellular activity, validating its mechanism of action and establishing a clear rationale for its continued development as a targeted anti-cancer agent.

A Technical Guide to the Discovery and Development of NRX-1532: A Novel Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of NRX-1532, a pioneering molecular glue that enhances the interaction between an E3 ligase and its substrate. This document details the experimental methodologies, quantitative data, and signaling pathways associated with this compound and its optimized analogs, offering valuable insights for researchers in the field of targeted protein degradation.

Introduction: The Dawn of Molecular Glues

Molecular glues are small molecules that induce or stabilize protein-protein interactions (PPIs), often leading to the degradation of a target protein through the ubiquitin-proteasome system.[1][2] This strategy has opened new avenues for targeting proteins previously considered "undruggable."[3][4] Unlike bifunctional degraders like PROTACs, molecular glues are typically smaller molecules with potentially more favorable physicochemical properties.[] The discovery of molecular glues has often been serendipitous, but rational design strategies are increasingly being employed.[3][6] this compound represents a significant advancement in the prospective discovery and rational optimization of molecular glues designed to enhance a specific E3 ligase-substrate interaction.[7]

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening (HTS) of a 350,000 compound library.[7] The screen was designed to identify small molecules that could enhance the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and a monophosphorylated degron peptide of mutant β-catenin (pSer33/Ser37).[7] This interaction is crucial for the ubiquitination and subsequent degradation of β-catenin, a key oncogenic transcription factor.[3]

The primary assay used for the HTS was a Fluorescence Polarization (FP)-based binding assay.[7] This assay was configured at 20% saturation of β-TrCP binding to the monophosphorylated β-catenin peptide to maximize the chances of identifying interaction enhancers.[7] The screen identified four structurally related compounds, including this compound, which all contained a 6-trifluoromethylpyridone core linked to a biaryl group via a secondary amide.[7]

Mechanism of Action: Stabilizing the β-catenin:β-TrCP Interaction

This compound acts as a molecular glue by binding at the interface of the β-catenin:β-TrCP complex, thereby stabilizing their interaction.[] This enhanced interaction facilitates the ubiquitination of the mutant β-catenin by the SCFβ-TrCP E3 ligase complex, marking it for proteasomal degradation.[3]

The following diagram illustrates the signaling pathway leading to the degradation of β-catenin, and the role of this compound in enhancing this process for mutant forms.

References

- 1. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NRX-1532 in the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key player in this pathway is β-catenin, a transcriptional co-activator whose stability is tightly controlled. Mutations that impair the degradation of β-catenin lead to its accumulation and the constitutive activation of Wnt target genes, driving tumorigenesis. NRX-1532 has emerged as a novel small molecule modulator of the Wnt pathway, acting as a "molecular glue" to promote the degradation of pathogenic β-catenin. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols for key biochemical and cellular assays.

Introduction: The Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. When a Wnt ligand binds to its receptor complex, the destruction complex is inactivated, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.

Mutations in components of the destruction complex, or in β-catenin itself, can prevent its phosphorylation and subsequent degradation. A common oncogenic mutation occurs at Serine 37 (S37) of β-catenin, a critical phosphorylation site. This mutant form of β-catenin escapes degradation, leading to its accumulation and the aberrant activation of Wnt signaling, a key driver in many cancers, including colorectal cancer.

This compound: A Molecular Glue for Mutant β-catenin Degradation

This compound is a small molecule that has been identified as an enhancer of the interaction between β-catenin and β-TrCP, the substrate recognition subunit of the SCF E3 ubiquitin ligase complex.[1][2] It functions as a "molecular glue," effectively increasing the affinity of β-TrCP for β-catenin that is monophosphorylated at Serine 33 but lacks the critical Serine 37 phosphorylation.[3] By stabilizing this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1][2] This mechanism provides a promising therapeutic strategy to selectively target cancer cells harboring these specific β-catenin mutations.

Mechanism of Action Diagram

Caption: Mechanism of this compound in the Wnt Signaling Pathway.

Quantitative Data on this compound and Its Analogs

The efficacy of this compound and its more potent derivatives, NRX-252114 and NRX-252262, has been quantified through various biochemical assays. These assays measure the enhancement of the β-catenin:β-TrCP interaction and the resulting degradation of mutant β-catenin.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Fluorescence Polarization (FP) | EC50 | 206 ± 54 µM | [3][4] |

| Time-Resolved FRET (TR-FRET) | EC50 | 246 ± 17 µM | [3][4] | |

| Surface Plasmon Resonance (SPR) | EC50 | 129 ± 33 µM | [3][4] | |

| TR-FRET Cooperativity | Binding Affinity Enhancement | 10-fold (689 nM to 68 nM) | [3] | |

| NRX-252114 | TR-FRET | EC50 | 6.5 nM | [5] |

| TR-FRET Cooperativity | Binding Affinity Enhancement | >1500-fold | [3][5] | |

| NRX-252262 | TR-FRET | EC50 | 3.8 ± 0.2 nM | [3] |

| Cellular Degradation | Concentration for S33E/S37A mutant β-catenin degradation | ~35 µM | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity between β-catenin and β-TrCP induced by this compound.

Materials:

-

β-TrCP1:Skp1ΔΔ protein

-

FAM-labeled β-catenin peptide

-

Streptavidin-Terbium (donor fluorophore)

-

Assay Buffer

-

384-well black non-binding plates

-

Plate reader capable of TR-FRET measurements

Protocol for EC50 Determination:

-

Prepare a solution of β-TrCP1:Skp1ΔΔ protein at a final concentration of 1 nM in the assay buffer.

-

Prepare a solution of Streptavidin-Terbium at a final concentration of 0.25 nM in the assay buffer.

-

Prepare the FAM-labeled β-catenin peptide at concentrations of 570 nM, 57 nM, and 5.7 nM.

-

Serially dilute the test compounds (e.g., this compound) in DMSO, followed by dilution in the assay buffer to achieve the desired concentration range (e.g., from 100 µM to 320 pM). Ensure the final DMSO concentration is 1% (v/v).

-

In a 384-well plate, add the β-TrCP1:Skp1ΔΔ and Streptavidin-Terbium solution.

-

Add the serially diluted compounds to the wells.

-

Add the FAM-labeled β-catenin peptide solution to initiate the reaction. The final reaction volume is 6 µL.[4]

-

Incubate the plate for 4 hours at room temperature.[4]

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 490 nm and emission wavelengths of 520 nm (channel A) and 490 nm (channel B).[4]

-

Calculate the TR-FRET ratio by dividing the signal from channel A by the signal from channel B.[4]

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the change in the rotational speed of a fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP complex.

Materials:

-

β-TrCP complex

-

BODIPY-TMR-labeled β-catenin peptide (residues 17-48)

-

Assay Buffer

-

Black microplates

-

Plate reader with fluorescence polarization capabilities

Protocol for Binding Enhancement Assay:

-

Prepare a solution of the β-TrCP complex in the assay buffer. The concentration should be adjusted to achieve 20% binding saturation in the absence of the compound.[4]

-

Prepare a 5 nM solution of BODIPY-TMR-labeled β-catenin peptide in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a black microplate, add the β-TrCP complex and the labeled β-catenin peptide.

-

Add the serial dilutions of this compound to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Plot the change in fluorescence polarization against the concentration of this compound to determine the EC50.

In Vitro Ubiquitination Assay

This assay directly measures the ability of this compound to enhance the ubiquitination of a β-catenin peptide by the SCFβ-TrCP complex.

Materials:

-

Fluorescently-labeled β-catenin peptide (residues 17-60)

-

Ubiquitin

-

Ube1 (E1 enzyme)

-

Cdc34A (E2 enzyme)

-

Neddylated SCFβ-TrCP (E3 ligase)

-

ATP

-

Ubiquitination Buffer (25 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)

-

This compound or other test compounds

Protocol:

-

Prepare the reaction mixture in the ubiquitination buffer.

-

Add 4 µM of the fluorescently-labeled β-catenin peptide.[3]

-

Add 62.5 µM Ubiquitin.[3]

-

Add 125 nM Ube1.[3]

-

Add 1.75 µM Cdc34A.[3]

-

Add 100 nM neddylated SCFβ-TrCP.[3]

-

Add this compound or DMSO (as a control) at the desired concentration.

-

Incubate the reaction at room temperature.

-

At various time points, stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and visualize the fluorescently labeled β-catenin to observe the formation of higher molecular weight polyubiquitinated species.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental assays and the logic of this compound's action.

Caption: Workflow for the TR-FRET Assay.

Caption: Workflow for the In Vitro Ubiquitination Assay.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Wnt-driven cancers. Its novel mechanism of action as a molecular glue provides a selective means of promoting the degradation of oncogenic mutant β-catenin. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation into this promising class of therapeutic agents and the development of even more potent and specific modulators of the Wnt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of NRX-1532 and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NRX-1532, a pioneering molecular glue that enhances the protein-protein interaction (PPI) between the E3 ligase substrate receptor β-TrCP and its substrate β-catenin. By stabilizing this interaction, this compound and its analogs promote the ubiquitination and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway implicated in various cancers. This document summarizes the quantitative SAR data, details the experimental protocols for key biological assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The targeted degradation of pathogenic proteins represents a promising therapeutic paradigm. Molecular glues are small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and degradation.[1] this compound was identified through a high-throughput screen as a molecule that enhances the binding of phosphorylated β-catenin to β-TrCP.[2] This guide explores the chemical modifications of the this compound scaffold and their impact on its biological activity, providing a comprehensive resource for researchers in the field of targeted protein degradation.

Mechanism of Action

This compound and its analogs function by binding to the interface of the β-catenin:β-TrCP complex, effectively "gluing" the two proteins together. This enhanced interaction is particularly relevant for β-catenin mutants that are deficient in binding to β-TrCP, a common occurrence in various cancers. The increased proximity between the E3 ligase and β-catenin facilitates the transfer of ubiquitin molecules to the latter, marking it for degradation by the 26S proteasome.[3][4] This mechanism restores a natural protein degradation pathway that is otherwise compromised.

Structure-Activity Relationship (SAR) of this compound and Its Analogs

The optimization of this compound has led to the development of several analogs with improved potency and efficacy. The core scaffold of these molecules consists of a 6-trifluoromethylpyridone linked to a biaryl group via a secondary amide. Modifications to this structure have been systematically explored to enhance the binding affinity and cooperativity in the formation of the ternary β-catenin:β-TrCP:molecule complex.

Quantitative SAR Data

The following tables summarize the biological activity of this compound and its key analogs as determined by various biochemical and biophysical assays.

Table 1: Potency of this compound and Analogs in Biochemical Assays

| Compound | Fluorescence Polarization (FP) EC50 (µM) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) EC50 (µM) | Surface Plasmon Resonance (SPR) EC50 (µM) |

| This compound | 206 ± 54 | 246 ± 17 | 129 ± 33 |

| NRX-1933 | Not Reported | Not Reported | Not Reported |

| NRX-2663 | 80 ± 4 | Not Reported | Not Reported |

| NRX-103094 | 0.457 ± 0.023 | Not Reported | Not Reported |

| NRX-103095 | Not Reported | Not Reported | Not Reported |

Data sourced from Simonetta et al., 2019.

Table 2: Binding Affinity and Cooperativity

| Compound | Binding Affinity (Kd) of β-catenin to β-TrCP without compound (nM) | Binding Affinity (Kd) of β-catenin to β-TrCP with compound (nM) | Cooperativity (fold enhancement) |

| This compound | 689 | 68 (at 500 µM) | 10 |

| NRX-2663 | Not Reported | Not Reported | 13 |

| NRX-252114 | Not Reported | Not Reported | Not Reported |

| NRX-252262 | Not Reported | Not Reported | Not Reported |

Data sourced from Simonetta et al., 2019.

Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound and its analogs. While based on standard methodologies, specific parameters may have varied in the original studies.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled β-catenin peptide upon binding to the larger β-TrCP protein in the presence of a molecular glue.

Materials:

-

Fluorescently labeled β-catenin phosphodegron peptide (e.g., with BODIPY-TMR)

-

Recombinant β-TrCP/Skp1 complex

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

This compound or analog compounds

-

384-well black microplates

Protocol:

-

Prepare a solution of the fluorescently labeled β-catenin peptide at a final concentration of approximately 5 nM in the assay buffer.

-

Prepare serial dilutions of the β-TrCP/Skp1 complex in the assay buffer.

-

In a 384-well plate, add the β-catenin peptide solution to each well.

-

Add the serially diluted β-TrCP/Skp1 complex to the wells.

-

For compound testing, add a fixed concentration of β-TrCP/Skp1 (a concentration that gives ~20% of the maximum binding signal) and serial dilutions of the test compound.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

Calculate the EC50 values by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the FRET signal between a donor fluorophore on one protein and an acceptor fluorophore on the other, which occurs when the two proteins are in close proximity.

Materials:

-

His-tagged β-TrCP/Skp1 complex

-

Biotinylated β-catenin phosphodegron peptide

-

Europium-labeled anti-His antibody (donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[5]

-

This compound or analog compounds

-

384-well white microplates

Protocol:

-

Prepare solutions of His-tagged β-TrCP, biotinylated β-catenin, Europium-labeled anti-His antibody, and Streptavidin-acceptor in TR-FRET assay buffer.

-

In a 384-well plate, add the His-tagged β-TrCP and Europium-labeled anti-His antibody and incubate for 30 minutes.

-

Add the biotinylated β-catenin and Streptavidin-acceptor and incubate for another 30 minutes.

-

Add serial dilutions of the test compounds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio and determine EC50 values.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of interactions in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant β-TrCP/Skp1 complex

-

β-catenin phosphodegron peptide

-

This compound or analog compounds

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Protocol:

-

Immobilize the β-TrCP/Skp1 complex onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject a series of concentrations of the β-catenin peptide over the sensor surface to measure the binary interaction.

-

To assess the effect of the molecular glue, inject a mixture of a fixed concentration of β-catenin peptide and varying concentrations of the test compound.

-

Regenerate the sensor surface between injections.

-

Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (Kd) and EC50 values.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the E3 ligase complex to ubiquitinate its substrate in the presence of the molecular glue.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase (SCFβ-TrCP)

-

Recombinant β-catenin substrate

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)[6]

-

This compound or analog compounds

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin and anti-ubiquitin antibodies

Protocol:

-

Set up the ubiquitination reaction by combining E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the test compound at various concentrations.

-

Incubate the reaction at 30°C for 1-2 hours.[6]

-

Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using anti-β-catenin or anti-ubiquitin antibodies to visualize the ubiquitinated β-catenin.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature or patents, a plausible synthetic route can be proposed based on its chemical structure, which is a biaryl amide derivative of a trifluoromethylpyridone. The synthesis would likely involve the coupling of a trifluoromethylpyridone carboxylic acid derivative with a biaryl amine.

Conclusion

This compound and its analogs represent a significant advancement in the field of targeted protein degradation. The structure-activity relationship studies have provided valuable insights into the chemical features required for potent molecular glue activity. The continued optimization of this chemical scaffold holds promise for the development of novel therapeutics for cancers and other diseases driven by aberrant Wnt/β-catenin signaling. This technical guide provides a foundational resource for researchers aiming to build upon this important work.

References

- 1. US20220213154A1 - Agents modulating beta-catenin functions and methods thereof - Google Patents [patents.google.com]

- 2. raineslab.com [raineslab.com]

- 3. The SCFβ-TRCP–ubiquitin ligase complex associates specifically with phosphorylated destruction motifs in IκBα and β-catenin and stimulates IκBα ubiquitination in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

The Glue That Degrades: An In-depth Technical Guide to Molecular Glues in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. While much attention has been focused on proteolysis-targeting chimeras (PROTACs), a distinct class of small molecules known as molecular glues is rapidly gaining prominence. These molecules function by inducing or stabilizing interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the core concepts of molecular glues, their mechanism of action, key examples, and the experimental methodologies used to discover and characterize them. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows are presented to equip researchers with the knowledge to navigate this exciting field.

Introduction to Molecular Glues

Molecular glues are small molecules that promote protein-protein interactions (PPIs). In the context of targeted protein degradation, they act as "adhesives" between an E3 ubiquitin ligase and a "neosubstrate" – a protein that the E3 ligase would not typically recognize.[1] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2][3]

Unlike PROTACs, which are bifunctional molecules with distinct warheads for the target protein and the E3 ligase connected by a linker, molecular glues are typically monovalent and smaller in size.[4] This often translates to more favorable pharmacokinetic properties, such as improved cell permeability and oral bioavailability.[4] The discovery of many early molecular glues was serendipitous, with their degradation-inducing mechanism being elucidated retrospectively.[1] However, the field is now moving towards more rational discovery strategies.

Mechanism of Action: The CRL4-CRBN and DCAF15-CRL4 Pathways

The most well-characterized molecular glues hijack Cullin-RING E3 ligases (CRLs). Two key examples are the CRL4CRBN and CRL4DCAF15 complexes.

The CRL4CRBN Pathway

The CRL4CRBN E3 ligase complex is composed of Cullin 4 (CUL4), RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[2][3] Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are classic examples of molecular glues that bind to CRBN.[5] This binding event alters the surface of CRBN, creating a new binding interface for neosubstrates like the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), and casein kinase 1 alpha (CK1α).[4][6]

Figure 1: The CRL4-CRBN Ubiquitination Pathway

The CRL4DCAF15 Pathway

Another important E3 ligase complex hijacked by molecular glues is the CRL4DCAF15 complex, which consists of CUL4, RBX1, DDB1, and the substrate receptor DDB1- and CUL4-associated factor 15 (DCAF15).[7][8] Aryl sulfonamides, such as indisulam, act as molecular glues that bind to DCAF15.[7] This binding induces the recruitment of the splicing factor RBM39 as a neosubstrate, leading to its ubiquitination and degradation.[7]

Figure 2: The CRL4-DCAF15 Ubiquitination Pathway

Quantitative Analysis of Molecular Glue Activity

The efficacy of molecular glues is characterized by several key parameters, including binding affinities of the ternary complex and the potency and extent of target protein degradation.

Binding Affinities and Ternary Complex Formation

The formation of a stable ternary complex (E3 ligase-molecular glue-target protein) is a prerequisite for efficient degradation. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantify the binding affinities (KD) and thermodynamics of these interactions.

| Molecular Glue | E3 Ligase | Target Protein | KD of Ternary Complex | Reference |

| Lenalidomide | CRBN | CK1α | ~75 nM | [9] |

| Pomalidomide | CRBN | IKZF1 | - | [6] |

Protein Degradation Potency and Efficacy

The cellular activity of molecular glues is assessed by measuring the extent and potency of target protein degradation. The half-maximal degradation concentration (DC50) represents the concentration of the compound that induces 50% of the maximal degradation, while Dmax is the maximum percentage of protein degradation achieved.

| Molecular Glue | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Lenalidomide | IKZF1 | MM.1S | Dose-dependent reduction observed | - | [4][5] |

| Pomalidomide | IKZF1 | MM.1S | - | - | [10] |

| CC-885 | GSPT1 | MOLM13 (AML) | - | - | [11] |

| Indisulam | RBM39 | IMR-32 | - | Reduction observed | [11] |

| MGD-4 | IKZF1 | - | 292.9 nM | 75.1% | [10] |

| MGD-4 | IKZF3 | - | 664.3 nM | 64.1% | [10] |

Experimental Protocols for Molecular Glue Characterization

A variety of in vitro and in-cell assays are utilized to discover and characterize molecular glues.

Ternary Complex Formation Assays

4.1.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

-

Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. The molecular glue and the target protein are then flowed over the surface, and the change in refractive index upon binding is measured.

-

Methodology:

-

Immobilize the purified E3 ligase complex (e.g., CRBN-DDB1) onto a sensor chip.

-

Inject a series of concentrations of the molecular glue to determine its binary interaction with the E3 ligase.

-

Inject a mixture of a fixed concentration of the target protein and varying concentrations of the molecular glue to measure the kinetics of ternary complex formation (kon and koff).

-

Regenerate the sensor surface between injections.

-

Fit the data to appropriate binding models to determine KD values.

-

4.1.2. Isothermal Titration Calorimetry (ITC)

ITC measures the heat change associated with a binding event, providing thermodynamic parameters of the interaction.

-

Principle: A solution of one binding partner is titrated into a solution of the other, and the heat released or absorbed is measured.

-

Methodology:

-

Place the purified E3 ligase in the sample cell.

-

Load the syringe with a solution of the molecular glue and the target protein.

-

Perform a series of injections and measure the heat change after each injection.

-

Integrate the heat-flow peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

4.1.3. NanoBRET™ Ternary Complex Assay

This is a live-cell, proximity-based assay that measures the formation of the ternary complex in a cellular environment.[12][13]

-

Principle: One protein (e.g., the target) is fused to NanoLuc® Luciferase (the donor), and the other (e.g., the E3 ligase) is fused to HaloTag® (the acceptor), which is labeled with a fluorescent ligand. Upon formation of the ternary complex induced by the molecular glue, bioluminescence resonance energy transfer (BRET) occurs between the donor and acceptor.

-

Methodology:

-

Co-express the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase in cells.

-

Label the cells with the HaloTag® fluorescent ligand.

-

Add the NanoLuc® substrate.

-

Treat the cells with a range of concentrations of the molecular glue.

-

Measure the luminescence at two wavelengths (donor and acceptor emission).

-

Calculate the NanoBRET™ ratio to quantify ternary complex formation.

-

Protein Degradation Assays

4.2.1. Western Blotting

Western blotting is a widely used technique to visualize and semi-quantify the reduction in target protein levels.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.

-

Methodology for DC50 Determination:

-

Seed cells in multi-well plates and treat with a serial dilution of the molecular glue for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against the target protein, followed by a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the compound concentration and fit the data to a dose-response curve to determine the DC50.

-

4.2.2. HiBiT Protein Tagging System

The HiBiT system is a sensitive and quantitative bioluminescent assay for measuring protein abundance in live cells or lysates.[14][15][16]

-

Principle: The small 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein using CRISPR/Cas9. The HiBiT-tagged protein is detected by the addition of LgBiT, a large protein subunit that complements HiBiT to form a functional NanoLuc® luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged protein.

-

Methodology for Lytic Detection:

-

Culture HiBiT-tagged cells in a multi-well plate and treat with a range of molecular glue concentrations.

-

Prepare the Nano-Glo® HiBiT Lytic Detection Reagent containing LgBiT and the luciferase substrate.

-

Add the detection reagent to the wells to lyse the cells and initiate the luminescent reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of protein degradation relative to a vehicle control to determine DC50 and Dmax.

-

Ubiquitination Assays

These assays confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

-

Principle: The target protein is immunoprecipitated from cell lysates, and the presence of ubiquitin is detected by Western blotting.

-

Methodology for In-Cell Ubiquitination:

-

Transfect cells with expression vectors for the HA-tagged target protein and His-tagged ubiquitin.

-

Treat the cells with the molecular glue and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions.

-

Immunoprecipitate the HA-tagged target protein using an anti-HA antibody.

-

Wash the immunoprecipitates and elute the proteins.

-

Perform a Western blot on the eluates and probe with an anti-His antibody to detect ubiquitinated target protein.

-

Molecular Glue Discovery Workflow

The discovery of novel molecular glues is transitioning from serendipitous findings to more rational and systematic approaches.

Figure 3: A Typical Molecular Glue Discovery Workflow

Conclusion and Future Perspectives

Molecular glues represent a powerful and rapidly evolving class of therapeutics with the potential to significantly expand the druggable proteome. Their small size and often favorable drug-like properties make them attractive alternatives to other targeted protein degradation strategies. While their discovery has historically been challenging, advancements in high-throughput screening, biophysical techniques, and structural biology are enabling more rational design approaches. The continued exploration of new E3 ligases and neosubstrates, coupled with a deeper understanding of the principles governing ternary complex formation, will undoubtedly fuel the development of the next generation of molecular glue degraders for a wide range of diseases.

References

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]

- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beyondspringpharma.com [beyondspringpharma.com]

- 6. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]

- 13. Ternary Complex Formation [promega.com]

- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 15. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]

- 16. HiBiT Protein Tagging Technology [promega.com]

NRX-1532: A Molecular Glue Enhancing E3 Ligase-Substrate Interaction for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, molecular glues represent a compelling class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This technical guide provides a comprehensive overview of NRX-1532, a small molecule enhancer of the interaction between the β-TrCP E3 ligase and its substrate, the oncogenic transcription factor β-catenin. We present a detailed analysis of its mechanism of action, quantitative biochemical and biophysical data, and detailed experimental protocols for key assays used in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and cancer biology.

Introduction: The Promise of Molecular Glues

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation, playing a critical role in maintaining protein homeostasis. The specificity of the UPS is largely determined by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. This "tagging" marks the substrate for degradation by the 26S proteasome.

Molecular glues are small molecules that function by inducing or enhancing the interaction between an E3 ligase and a target protein.[1] Unlike proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules with separate warheads for the E3 ligase and the target protein connected by a linker, molecular glues are typically smaller molecules that modulate the protein-protein interface.[2][3] This unique mechanism of action has opened up new avenues for targeting proteins that lack traditional active sites for inhibitor binding.[4]

This compound is a first-in-class small molecule identified as an enhancer of the interaction between the F-box protein β-TrCP (beta-transducin repeat-containing protein), a substrate receptor of the SCF (Skp1-Cul1-F-box) E3 ligase complex, and its substrate, β-catenin.[5] Mutations that prevent the efficient recognition of β-catenin by β-TrCP lead to its accumulation and are implicated in various cancers.[6] this compound acts as a molecular glue to stabilize the interaction between β-TrCP and a monophosphorylated degron of β-catenin, thereby promoting its ubiquitination and degradation.[5][7]

Mechanism of Action of this compound

The interaction between β-TrCP and β-catenin is a critical step in the Wnt signaling pathway. Under normal conditions, a "destruction complex" phosphorylates β-catenin at specific serine residues (S33 and S37). This dual phosphorylation creates a high-affinity binding site for β-TrCP, leading to β-catenin's ubiquitination and degradation.[6] In certain cancers, mutations can prevent the phosphorylation of Ser37, resulting in a monophosphorylated β-catenin that binds to β-TrCP with significantly lower affinity, leading to its accumulation and oncogenic signaling.

This compound selectively enhances the binding of this monophosphorylated (pSer33) β-catenin to β-TrCP.[5] Structural studies of a related analog have shown that the molecule binds at the interface of the β-catenin:β-TrCP complex.[5] The trifluoromethylpyridone moiety of the molecule acts as a phosphate mimetic, occupying the binding pocket on β-TrCP that would normally accommodate the phosphate group of pSer37.[5] This restores the high-affinity interaction, effectively "gluing" the monophosphorylated β-catenin to the E3 ligase for subsequent ubiquitination and degradation.

Quantitative Data for this compound

The efficacy of this compound in enhancing the β-catenin:β-TrCP interaction has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value (μM) |

| Fluorescence Polarization (FP) | EC50 | 206 ± 54 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC50 | 246 ± 17 |

| Surface Plasmon Resonance (SPR) | EC50 | 129 ± 33 |

| Assay Type | Parameter | Condition | Binding Affinity (nM) | Fold Cooperativity |

| TR-FRET | Kd | No Compound | 689 | - |

| TR-FRET | Kd | 500 µM this compound | 68 | 10 |

Detailed Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of molecular glue enhancers. The following sections provide methodologies for the key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two molecules by detecting the energy transfer between a donor fluorophore and an acceptor fluorophore.

Materials:

-

GST-tagged β-TrCP

-

Biotinylated pSer33/Ser37 β-catenin peptide

-

Terbium (Tb)-conjugated anti-GST antibody (donor)

-

Streptavidin-conjugated d2 (acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well low-volume black plates

Procedure:

-

Reagent Preparation:

-

Prepare a solution of GST-tagged β-TrCP and biotinylated pSer33/Ser37 β-catenin peptide in assay buffer. The final concentrations in the assay will be in the low nanomolar range, optimized based on initial binding experiments.

-

Prepare a solution of Tb-conjugated anti-GST antibody and Streptavidin-d2 in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

-

-

Assay Plate Preparation:

-

To each well of a 384-well plate, add the β-TrCP/β-catenin peptide mixture.

-

Add the serially diluted this compound or DMSO vehicle control.

-

Add the Tb-anti-GST/Streptavidin-d2 mixture.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

-

-

Plate Reading:

-

Read the plate on a TR-FRET compatible plate reader. Excite the terbium donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (terbium emission) and ~665 nm (d2 emission).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Fluorescence Polarization (FP) Assay

This assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Materials:

-

Recombinant β-TrCP

-

Fluorescein-labeled pSer33/Ser37 β-catenin peptide

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

This compound stock solution in DMSO

-

384-well black plates

Procedure:

-

Reagent Preparation:

-

Prepare a solution of fluorescein-labeled β-catenin peptide in assay buffer. The concentration should be low (e.g., 10-50 nM) to ensure a good assay window.

-

Prepare a solution of β-TrCP in assay buffer. The concentration will be titrated to determine the optimal concentration that gives a significant shift in polarization upon binding.

-

Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer.

-

-

Assay Plate Preparation:

-

To each well, add the fluorescein-labeled β-catenin peptide.

-

Add the serially diluted this compound or DMSO vehicle control.

-

Add the β-TrCP solution to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Plate Reading:

-

Read the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) as a function of this compound concentration and fit the data to determine the EC50.

-

Cellular β-catenin Degradation Assay

This assay assesses the ability of this compound to induce the degradation of β-catenin in a cellular context.

Materials:

-

HEK293T cells (or another suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-β-catenin, anti-β-actin (loading control)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Seeding:

-

Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

-

Compound Treatment:

-

The next day, treat the cells with varying concentrations of this compound or DMSO vehicle control. Include a positive control for degradation inhibition with a proteasome inhibitor like MG132.

-

Incubate the cells for a desired time course (e.g., 4, 8, 12, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against β-catenin and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the β-catenin signal to the loading control signal for each sample.

-

Plot the relative β-catenin levels as a function of this compound concentration to determine the extent of degradation.

-

Conclusion and Future Directions

This compound represents a significant advancement in the rational design of molecular glues for targeted protein degradation. By enhancing the interaction between the E3 ligase β-TrCP and its oncogenic substrate β-catenin, this compound provides a powerful tool for studying the Wnt signaling pathway and a promising starting point for the development of novel cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the potential of this compound and to discover and characterize new molecular glue degraders. Future work will likely focus on optimizing the potency and drug-like properties of this compound and expanding the molecular glue concept to other E3 ligases and challenging disease targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory | Annual Reviews [annualreviews.org]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. embopress.org [embopress.org]

- 5. jove.com [jove.com]

- 6. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library-search.open.ac.uk [library-search.open.ac.uk]

Preclinical Profile of NRX-1532: A Molecular Glue for Targeted β-Catenin Degradation in Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NRX-1532 is a first-in-class small molecule identified through high-throughput screening as a "molecular glue" that promotes the degradation of β-catenin, a key oncogenic driver in various cancers. Unlike traditional inhibitors, this compound enhances the interaction between β-catenin and its natural E3 ubiquitin ligase, β-TrCP, leading to the ubiquitination and subsequent proteasomal degradation of mutant β-catenin. This technical guide provides a comprehensive overview of the preclinical research on this compound and its more potent analogs, detailing its mechanism of action, summarizing key in vitro and cellular data, and outlining the experimental protocols used in its characterization. While demonstrating promising in vitro and cell-based activity, publicly available in vivo efficacy data for this compound or its direct derivatives in cancer models is not currently available.

Introduction: The Challenge of Targeting β-Catenin

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutations that lead to the stabilization of the transcriptional coactivator β-catenin, is a hallmark of numerous cancers, including colorectal and ovarian cancers. The stabilization of β-catenin allows it to translocate to the nucleus, where it drives the expression of oncogenes.

Mutations in the N-terminal region of β-catenin, particularly at serine 37 (S37), are common and impair its recognition by the β-TrCP subunit of the SCF E3 ubiquitin ligase complex, preventing its degradation. The "undruggable" nature of β-catenin, with its lack of deep binding pockets, has made the development of effective inhibitors a significant challenge. This compound represents a novel therapeutic strategy by not directly inhibiting β-catenin but by "gluing" it to its E3 ligase to restore its natural degradation process.

Mechanism of Action: A Molecular Glue Approach

This compound functions as a molecular glue, a small molecule that induces or stabilizes a protein-protein interaction. In this case, this compound enhances the binding affinity between β-catenin and β-TrCP.[1][2][3] This is particularly relevant for β-catenin mutants (e.g., S37A) that exhibit weakened binding to β-TrCP. By increasing the proximity and stability of the β-catenin:β-TrCP complex, this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the 26S proteasome.[2] This leads to a reduction in the levels of oncogenic β-catenin within the cell.

Caption: Signaling pathway of β-catenin degradation and the mechanism of action of this compound.

Preclinical Data

The preclinical evaluation of this compound and its analogs has been conducted through a series of in vitro biochemical, biophysical, and cell-based assays.

In Vitro Activity

The potency of this compound and its optimized derivatives in enhancing the β-catenin:β-TrCP interaction was quantified using Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR) assays.

| Compound | Assay | Target | EC50 (μM) | Cooperativity | Reference |

| This compound | FP | pSer33/Ser37 β-catenin | 206 ± 54 | 8-fold | Simonetta et al., 2019 |

| TR-FRET | pSer33/Ser37 β-catenin | 246 ± 17 | 10-fold | Simonetta et al., 2019 | |

| SPR | pSer33/Ser37 β-catenin | 129 ± 33 | - | Simonetta et al., 2019 | |

| NRX-252114 | FP | pSer33/S37A β-catenin | 0.0065 | >500-fold | Simonetta et al., 2019 |

| NRX-252262 | FP | pSer33/S37A β-catenin | 0.0038 | - | Simonetta et al., 2019 |

EC50 represents the concentration of the compound required to achieve 50% of the maximal enhancement of the β-catenin:β-TrCP interaction. Cooperativity is a measure of the enhancement of binding affinity.

Cellular Activity

The ability of the optimized analogs of this compound to induce the degradation of mutant β-catenin was assessed in an engineered HEK293T cell line stably expressing a phosphomimetic (S33E/S37A) mutant β-catenin.

| Compound | Cell Line | Target | Degradation Onset | Reference |

| NRX-252114 | HEK293T (engineered) | S33E/S37A mutant β-catenin | ~50 μM | Simonetta et al., 2019 |

| NRX-252262 | HEK293T (engineered) | S33E/S37A mutant β-catenin | ~35 μM | Simonetta et al., 2019 |

Importantly, the degradation of the mutant β-catenin was blocked by inhibitors of the ubiquitination pathway (MLN4924) and the proteasome (MG132), confirming the mechanism of action in a cellular context. However, these compounds did not induce the degradation of endogenous S37A mutant β-catenin in the TOV-112D ovarian cancer cell line, which was attributed to insufficient Ser33 phosphorylation.

In Vivo Studies

As of the latest available data, there are no published in vivo efficacy studies for this compound or its direct analogs (NRX-252114, NRX-252262) in animal cancer models. Therefore, the anti-tumor activity of these specific compounds in a living organism has not yet been publicly demonstrated.

Experimental Protocols

High-Throughput Screening (HTS) for Enhancers of β-catenin:β-TrCP Interaction

Caption: High-Throughput Screening workflow for the discovery of this compound.

A high-throughput screen of a 350,000 compound library was conducted using a fluorescence polarization (FP) assay. The assay was configured to detect enhancers of the interaction between a BODIPY-TMR-labeled monophosphorylated β-catenin peptide (pSer33/Ser37) and the β-TrCP complex. The concentration of β-TrCP was set to achieve 20% saturation of binding to the peptide in the absence of any compound, making the assay sensitive to enhancers. Compounds that increased the FP signal, indicating enhanced binding, were identified as hits. This screen identified four structurally related compounds, including this compound.

Biochemical and Biophysical Assays

-

Fluorescence Polarization (FP) Assay:

-

Principle: Measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein. An increase in polarization indicates binding.

-

Protocol Outline: A constant concentration of BODIPY-TMR-labeled β-catenin peptide (pSer33/Ser37 or mutants) is incubated with varying concentrations of the β-TrCP complex in the presence or absence of the test compound. The fluorescence polarization is measured, and the data are fitted to a one-site binding model to determine the binding affinity (Kd) or EC50 for enhancers.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

-

Principle: Measures the energy transfer between a donor fluorophore (e.g., Europium chelate) on one protein and an acceptor fluorophore (e.g., Cy5) on the interacting protein. An increased FRET signal indicates proximity and binding.

-

Protocol Outline: Tagged β-TrCP (e.g., His-tagged) is incubated with a fluorescently labeled β-catenin peptide. The interaction is detected by adding a lanthanide-labeled anti-tag antibody. The assay is performed with increasing concentrations of the test compound to determine the EC50 of enhancement.

-

-

Surface Plasmon Resonance (SPR) Assay:

-

Principle: A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Protocol Outline: β-TrCP is immobilized on a sensor chip. A solution containing the β-catenin peptide and varying concentrations of the test compound is flowed over the chip. The binding is measured in real-time, allowing for the determination of kinetic parameters (kon, koff) and binding affinity (Kd).

-

In Vitro Ubiquitination Assay

References

An In-depth Technical Guide to the Ternary Complex of NRX-1532, β-catenin, and β-TrCP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and characterization of the ternary complex involving the small molecule molecular glue, NRX-1532, the transcriptional co-activator β-catenin, and the E3 ubiquitin ligase substrate receptor β-TrCP. This document details the mechanism of action, quantitative binding data, and the experimental protocols utilized to investigate this interaction, which is of significant interest in the development of novel therapeutics targeting oncogenic β-catenin.

Introduction: The Promise of Molecular Glues

Molecular glues are small molecules that induce or stabilize protein-protein interactions, often leading to the degradation of a target protein.[1][] This emerging class of therapeutics offers the potential to target proteins that have been traditionally considered "undruggable."[3] this compound is a first-in-class molecular glue that enhances the interaction between β-catenin and its natural E3 ligase, β-TrCP.[4] In many cancers, mutations in β-catenin prevent its recognition by β-TrCP, leading to its accumulation and the activation of oncogenic signaling pathways.[5] this compound acts to restore this interaction, promoting the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[4]

Mechanism of Action: Stabilizing a Critical Interaction

This compound functions by binding at the interface of β-catenin and β-TrCP, effectively "gluing" the two proteins together.[] This interaction is particularly effective for a specific form of β-catenin that is phosphorylated at serine 33 but not serine 37 (pSer33/Ser37). This mono-phosphorylated form has a weaker affinity for β-TrCP compared to the dually phosphorylated protein, a condition often found in cancerous cells.[4] By stabilizing the pSer33/Ser37 β-catenin/β-TrCP complex, this compound enhances the efficiency of the ubiquitination process, marking the mutant β-catenin for degradation by the proteasome.[4]

References

- 1. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]

- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]

NRX-1532: A Molecular Glue for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-1532 is a small molecule enhancer of the β-catenin:β-TrCP interaction, acting as a "molecular glue" to promote the ubiquitination and subsequent proteasomal degradation of mutant β-catenin.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the biological mechanism of action of this compound. Detailed experimental protocols for its characterization and relevant signaling pathway diagrams are also presented to facilitate further research and drug development efforts in the field of targeted protein degradation.

Chemical Properties

This compound is a white solid with a molecular weight of 348.28 g/mol and a molecular formula of C₁₆H₁₁F₃N₄O₂.[1][2] It is soluble in organic solvents such as DMSO and DMF.[1][2] The purity of commercially available this compound is typically greater than or equal to 95%.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 348.28 g/mol | [1][2] |

| Molecular Formula | C₁₆H₁₁F₃N₄O₂ | [1][2] |

| Appearance | White solid | [1][2] |

| Purity | ≥95% | [1][2] |

| Solubility | DMSO, DMF | [1][2] |

| Canonical SMILES | FC(F)(F)C1=CC=C(C(=O)NC2=CC(=CC=C2)C2=NNN=N2)C=N1 | [1][2] |

Plausible Synthesis of this compound

Synthesis of 6-(Trifluoromethyl)picolinic acid

6-(Trifluoromethyl)picolinic acid can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine through a carboxylation reaction. A common method involves the use of a palladium catalyst and a carbon monoxide source.

Experimental Protocol:

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., methanol), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

-

Pressurize the reaction vessel with carbon monoxide (CO) gas.

-

Heat the mixture to the appropriate temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, acidify the reaction mixture with an aqueous acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-(trifluoromethyl)picolinic acid.

Synthesis of 3-(1H-tetrazol-5-yl)aniline

This intermediate can be prepared from 3-aminobenzonitrile via a [2+3] cycloaddition reaction with an azide source.

Experimental Protocol:

-

Dissolve 3-aminobenzonitrile in a suitable solvent, such as DMF.

-

Add sodium azide (NaN₃) and a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride).

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the mixture with an appropriate acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 3-(1H-tetrazol-5-yl)aniline.[4]

Amide Coupling to form this compound

The final step involves the formation of an amide bond between the carboxylic acid and the aniline derivatives.

Experimental Protocol:

-

Dissolve 6-(trifluoromethyl)picolinic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent, such as HATU or EDC, and a base, such as DIPEA or triethylamine.

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add 3-(1H-tetrazol-5-yl)aniline to the reaction mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[5] In the case of this compound, it enhances the binding between the E3 ubiquitin ligase substrate receptor β-TrCP and a mutated form of β-catenin.[1][2] This enhanced interaction facilitates the ubiquitination of β-catenin, marking it for degradation by the 26S proteasome.[1][2]

The trifluoromethylpyridone moiety of this compound is anionic and acts as a phosphate mimetic, occupying the phosphate-binding site of β-TrCP that would normally recognize phosphorylated serine residues on β-catenin. The phenyltetrazole group extends away from the protein-protein interface.[4]

Below is a diagram illustrating the signaling pathway of this compound-mediated degradation of mutant β-catenin.

Caption: this compound-mediated degradation of mutant β-catenin.

Experimental Protocols for Characterization

To characterize the activity of this compound, several biophysical and cellular assays can be employed.

In Vitro Binding Assays

Objective: To quantify the effect of this compound on the interaction between β-catenin and β-TrCP.

Methods:

-

Fluorescence Polarization (FP): A fluorescently labeled β-catenin peptide is incubated with β-TrCP in the presence of varying concentrations of this compound. An increase in polarization indicates the formation of a larger complex.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Donor and acceptor fluorophores are conjugated to β-catenin and β-TrCP, respectively. Proximity due to binding in the presence of this compound results in a FRET signal.

-